molecular formula C20H16N4OS B14006453 1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea CAS No. 832694-58-3

1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea

Cat. No.: B14006453
CAS No.: 832694-58-3
M. Wt: 360.4 g/mol
InChI Key: YQQLLLJHDXFGPW-UHFFFAOYSA-N
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Description

1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine ring fused to a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea typically involves multiple steps. One common method includes the reaction of 4-aminothieno[3,2-c]pyridine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0°C to room temperature. The product is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles like alkyl halides or acyl chlorides; reactions are performed in the presence of a base or catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

  • 2-(1-Aminovinyl)-4-(3-biphenylyl)thieno[2,3-c]pyridin-7-amine
  • 3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl]phenyl)-3-phenylurea

Comparison: 1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea stands out due to its unique thienopyridine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency and selectivity towards specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

832694-58-3

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

1-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]-3-phenylurea

InChI

InChI=1S/C20H16N4OS/c21-19-18-16(12-26-17(18)10-11-22-19)13-6-8-15(9-7-13)24-20(25)23-14-4-2-1-3-5-14/h1-12H,(H2,21,22)(H2,23,24,25)

InChI Key

YQQLLLJHDXFGPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4)N

Origin of Product

United States

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